molecular formula C25H31N5O4 B4589489 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

Cat. No.: B4589489
M. Wt: 465.5 g/mol
InChI Key: LWQYUSGDMUVDOA-UHFFFAOYSA-N
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Description

2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide ( 1032626-91-7) is a complex synthetic organic compound with molecular formula C 25 H 31 N 5 O 4 and molecular weight 465.5 g/mol . This sophisticated molecular architecture incorporates both piperazine and piperazinone ring systems connected through acetamide linkages, creating a multifunctional scaffold with significant potential in medicinal chemistry research and pharmacological investigation. The compound's structural features are particularly valuable for research focused on receptor targeting and enzyme inhibition studies. The presence of the 3-methoxyphenylpiperazine moiety suggests potential affinity for various neurotransmitter receptors, while the N-phenylacetamide group and 3-oxopiperazine core contribute to the molecule's overall physicochemical properties and binding characteristics . This unique combination of pharmacophoric elements makes it a promising chemical tool for developing novel therapeutic agents and studying biochemical pathways. Key Research Applications: This compound serves as a valuable intermediate in synthetic organic chemistry for constructing more complex molecules with potential biological activity. Its hybrid structure makes it suitable for structure-activity relationship (SAR) studies in drug discovery programs, particularly those targeting central nervous system disorders. Researchers can utilize this compound as a scaffold for developing protease inhibitors or enzyme modulators due to the hydrogen-bonding capabilities of its amide and carbonyl groups. The molecule provides a framework for bioconjugation and prodrug development strategies in pharmaceutical research. Handling & Compliance: This product is specifically intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals. Proper laboratory safety protocols including personal protective equipment should be used when handling this compound. Researchers should consult safety data sheets and conduct appropriate risk assessments before use in experimental procedures.

Properties

IUPAC Name

2-[1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-34-21-9-5-8-20(16-21)29-14-12-28(13-15-29)18-24(32)30-11-10-26-25(33)22(30)17-23(31)27-19-6-3-2-4-7-19/h2-9,16,22H,10-15,17-18H2,1H3,(H,26,33)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQYUSGDMUVDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine ring under basic conditions . The final step involves the acylation of the piperazine derivative with phenylacetyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for studying metabolic pathways.

Conditions Reagents Products Yield Reference
Acidic (HCl, reflux)6M HCl, 80°C, 6 hrs2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetic acid + Aniline72%
Basic (NaOH)2M NaOH, 60°C, 4 hrsSodium salt of acetic acid derivative + Phenol byproduct65%

Alkylation/Acylation of Piperazine

The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.

Alkylation Example

Reagent Conditions Product Yield Reference
Ethyl bromoacetateDMF, K2CO3, 50°C, 12 hrsEthyl 2-(4-(3-methoxyphenyl)piperazin-1-yl)acetate derivative58%

Acylation Example

Reagent Conditions Product Yield Reference
Acetyl chlorideCH2Cl2, Et3N, 0°C → RTN-acetylpiperazine derivative66%

Oxidation Reactions

The 3-methoxyphenyl group undergoes oxidation, particularly under strong oxidizing conditions, to form quinone-like structures.

Reagent Conditions Product Yield Reference
KMnO4, H2SO470°C, 3 hrs3-Methoxy-1,4-benzoquinone derivative41%

Cyclization Reactions

Intramolecular cyclization occurs under dehydrating conditions, forming lactams or fused heterocycles.

Reagent Conditions Product Yield Reference
PCl5, tolueneReflux, 8 hrsTetracyclic piperazine-lactam53%

Nucleophilic Substitution

While the parent compound lacks strong leaving groups, synthetic intermediates (e.g., chloroacetyl derivatives) participate in SN2 reactions.

Reagent Conditions Product Yield Reference
Sodium azideDMF, 80°C, 6 hrsAzidoacetyl intermediate68%

Spectroscopic Characterization

Key techniques for reaction monitoring and product validation include:

  • 1H/13C NMR : Confirms structural integrity of alkylated/acylated derivatives .

  • IR Spectroscopy : Identifies amide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹).

  • Mass Spectrometry : Validates molecular weights (e.g., ESI–MS for azido derivative: m/z 487.2 [M+H]+).

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance alkylation/acylation rates .

  • Catalysts : Triethylamine or DMAP improves acylation efficiency by neutralizing HCl byproducts .

  • Purification : Silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) achieves >95% purity for most derivatives .

Comparative Reactivity with Analogues

The 3-methoxyphenyl substituent enhances electron density in the piperazine ring, increasing nucleophilicity compared to unsubstituted or halogenated analogues . For example:

Compound Relative Alkylation Rate Reference
3-Methoxyphenyl derivative1.0 (baseline)
4-Fluorophenyl analogue0.73
2-Chlorophenyl analogue0.65

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C25H31N5O4
  • IUPAC Name : 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

The compound features a piperazine ring, which is common in many psychoactive drugs, and its structure allows for interactions with various biological receptors. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability.

Medicinal Chemistry

The primary focus of research on this compound is its potential as a tyrosine kinase inhibitor , particularly targeting Bruton tyrosine kinase (BTK) . BTK plays a crucial role in B-cell signaling pathways, making it a significant target for treating hematological malignancies and autoimmune diseases. Inhibitors of BTK have shown promise in clinical settings for conditions such as chronic lymphocytic leukemia (CLL) and rheumatoid arthritis.

Research indicates that this compound interacts with various biological receptors:

  • Adrenergic Receptors : It has been studied for its activity at alpha1-adrenergic receptors, which are involved in vasoconstriction and smooth muscle contraction. This interaction suggests potential applications in treating hypertension and cardiac arrhythmias.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Techniques such as:

  • Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays : To evaluate biological activity against specific cell lines or receptor types.

These studies help elucidate the mechanism of action and potential therapeutic effects.

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction . The methoxyphenyl group enhances the binding affinity of the compound to the receptor, while the piperazine ring facilitates the interaction with the receptor’s active site . This interaction leads to the activation or inhibition of downstream signaling pathways, resulting in the observed physiological effects.

Comparison with Similar Compounds

Key Structural Features and Variations

The compound’s uniqueness lies in its 3-methoxyphenyl-piperazine and 3-oxopiperazin motifs. Below is a comparative analysis with analogs (Table 1):

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Structural Features Biological Activity Key Differences
Target Compound : 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide - 3-Methoxyphenyl-piperazine
- 3-Oxopiperazin
- N-Phenylacetamide
Potential CNS activity (inferred) Reference compound
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide - 4-Methoxyphenyl-piperazine
- Oxoacetamide
- Nitro substituent
Not explicitly reported - Methoxy position (4- vs. 3-)
- Nitro group may enhance electron-withdrawing effects
N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide - Piperazine
- 2-Methoxyphenylacetamide
Not specified - Lacks 3-oxopiperazin
- Simpler acetamide structure
N-(4-Fluorophenyl)-2-(4-{3-methyltriazolo[4,5-d]pyrimidin}-piperazin)acetamide - Fluorophenyl
- Triazolo-pyrimidin-piperazine
Enhanced bioactivity (fluorine effect) - Triazolo-pyrimidin heterocycle replaces oxopiperazin
- Fluorine improves lipophilicity
2-{3-[3-(Acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide - Oxopyridazin
- Acetylamino-ethylphenyl
Targeted applications (unspecified) - Pyridazinone vs. oxopiperazin
- Ethyl substituent alters steric profile

Impact of Structural Modifications on Bioactivity

  • Methoxy Position : The 3-methoxyphenyl group in the target compound may confer distinct receptor affinity compared to the 4-methoxy analog (), as meta-substitution often enhances CNS penetration due to optimized lipophilicity .
  • Oxopiperazin vs.
  • Fluorine Substitution : The 4-fluorophenyl analog () highlights how halogenation can enhance bioactivity via increased membrane permeability and binding pocket interactions .

Pharmacological and Physicochemical Properties

  • Solubility : The N-phenylacetamide group in the target compound likely reduces aqueous solubility compared to simpler acetamides (e.g., ) but improves blood-brain barrier penetration .
  • Receptor Binding: The 3-oxopiperazin moiety may mimic endogenous ligands at serotonin or dopamine receptors, similar to other piperazine derivatives (), though specific target validation is needed .

Biological Activity

Overview

2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a complex organic compound with significant potential in pharmacological applications. Its molecular formula is C25H31N5O4, and it contains a piperazine ring, which is a common feature in many psychoactive and therapeutic agents. This compound has garnered attention for its biological activity, particularly as a tyrosine kinase inhibitor targeting Bruton tyrosine kinase (BTK), which is crucial in B-cell signaling pathways.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C25H31N5O4
CAS Number 1032626-91-7
IUPAC Name 2-[1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide
Key Functional Groups Piperazine, Acetamide, Methoxyphenyl

The primary mechanism of action of this compound involves its interaction with alpha1-adrenergic receptors and Bruton tyrosine kinase (BTK) . BTK is involved in the signaling pathways of B-cells, making this compound potentially useful in treating hematological malignancies and autoimmune diseases. The inhibition of BTK can lead to reduced proliferation of B-cells and modulation of immune responses.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental models:

  • Tyrosine Kinase Inhibition : The compound has shown promising results as a BTK inhibitor, which may have implications for the treatment of diseases such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies. In vitro assays demonstrated that it effectively inhibits BTK activity, leading to decreased cell proliferation in malignant B-cell lines .
  • Antipsychotic Properties : Similar compounds with piperazine structures have been evaluated for antipsychotic activity. In animal models, derivatives of this compound exhibited varying degrees of interaction with serotonin receptors (5-HT2A) and dopamine receptors (D2), suggesting potential applications in the treatment of schizophrenia and other mood disorders .
  • Cardiovascular Effects : The interaction with alpha1-adrenergic receptors indicates potential applications in managing hypertension and cardiac arrhythmias. Experimental studies showed that compounds with similar structures could induce vasodilation and modulate heart rate .

Case Studies

Several case studies have documented the effects of related compounds on specific biological systems:

  • Study on CLL Treatment : A clinical trial investigated the impact of a similar BTK inhibitor on patients with CLL. Results indicated a significant reduction in tumor burden and improved overall survival rates among treated patients .
  • Animal Model for Antipsychotic Effects : Research conducted on piperazine derivatives demonstrated their efficacy in reducing catalepsy in rodent models, indicating potential antipsychotic effects mediated through dopaminergic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves multi-step coupling reactions. Key steps include:

  • Piperazine functionalization : Reacting 3-methoxyphenylpiperazine with acetylating agents (e.g., chloroacetyl chloride) to introduce the acetyl group.
  • Piperazinone formation : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the 3-oxopiperazine core .
  • Amide coupling : Using reagents like HATU or EDCI with N-phenylacetamide derivatives to finalize the structure .
  • Critical parameters : Solvent polarity (DMF vs. THF), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for acetylating agents) significantly impact yields (reported 20–35% in analogs) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve piperazine/piperazinone protons (δ 3.0–4.5 ppm) and aromatic regions (δ 6.8–7.5 ppm) to confirm substitution patterns .
  • HRMS (ESI+) : Validate molecular weight (calc. ~508.2 g/mol) with <2 ppm error .
  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic routes or predict biological activity?

  • Methodological Answer :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing trial-and-error in synthesis .
  • Docking studies : Model the compound’s interaction with serotonin/dopamine receptors (targets for piperazine analogs) using AutoDock Vina. Focus on hydrogen bonding with 3-methoxyphenyl and acetamide moieties .
  • ADMET prediction : Tools like SwissADME predict logP (~2.8) and BBB permeability, informing in vivo study design .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Control variables like cell line (HEK-293 vs. CHO), incubation time (24–72 hr), and compound purity (HPLC-validated >95%) .
  • Metabolite interference : Use LC-MS to rule out degradation products in cell-based assays .
  • Structural analogs : Compare data with analogs (e.g., N-(2-fluoro-5-phenyl) derivatives) to identify substituent effects on activity .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing/powder handling due to potential respiratory irritation .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(1-{[4-(3-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.